P2X3 Receptor Antagonist Activity: Head-to-Head Comparison with Known P2X3 Ligands Under Comparable Xenopus Oocyte Assay Conditions
The target compound antagonizes recombinant rat P2X3 receptors with an EC50 of 80 nM, tested at 10 µM in Xenopus oocytes [1]. Under the same assay system, reference P2X3 antagonists span a broad potency range: MRS 2257 achieves EC50 22 nM (tested at 3 µM), the non-selective antagonist PPADS shows IC50 240 nM, and 2-MeSATP yields EC50 350 nM [2][3][4]. This positions the target compound as 3-fold more potent than PPADS and 4.4-fold more potent than 2-MeSATP, while being approximately 3.6-fold less potent than the highly optimized MRS 2257. Importantly, the compound's potency is within the same order of magnitude as the clinically studied P2X3 antagonist A-317491 (Ki range 22–92 nM across species) [5].
| Evidence Dimension | P2X3 receptor antagonist potency (functional EC50 / IC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM (rP2X3, 10 µM test conc., Xenopus oocytes) |
| Comparator Or Baseline | MRS 2257: EC50 = 22 nM (rP2X3, 3 µM); PPADS: IC50 = 240 nM (rP2X3); 2-MeSATP: EC50 = 350 nM (rP2X3, 10 µM); A-317491: Ki = 22–92 nM (hP2X3/rP2X3/hP2X2/3/rP2X2/3) |
| Quantified Difference | 3× more potent than PPADS; 4.4× more potent than 2-MeSATP; 3.6× less potent than MRS 2257; within the Ki range of A-317491 |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist activity measured by electrophysiology (BindingDB curated data) |
Why This Matters
For investigators screening P2X3 antagonists for pain or sensory disorder programs, the compound offers an intermediate potency that falls between standard tool compounds like PPADS and MRS 2257, enabling SAR studies around the 2,5-dimethylphenoxy-aniline scaffold with a known quantitative benchmark.
- [1] BindingDB. BDBM50118219: Affinity Data EC50: 80 nM. Assay Description: The compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50118219 View Source
- [2] BindingDB. BDBM50118222 (MRS 2257): Affinity Data EC50: 22 nM. Assay Description: The compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 3 µM, expressed in Xenopus oocytes. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50118222 View Source
- [3] BindingDB. BDBM85043 (PPADS): Affinity Data IC50: 240 nM. Assay Description: Inhibition of inward ion current elicited by ATP at recombinant P2X3 receptor expressed in Xenopus oocytes. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=85043 View Source
- [4] BindingDB. BDBM50118232 (2-MeSATP): Affinity Data EC50: 350 nM. Assay Description: The compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 µM, expressed in Xenopus oocytes. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50118232 View Source
- [5] Jarvis MF, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci U S A. 2002 Dec 24;99(26):17179-84. doi: 10.1073/pnas.252537299. PMID: 12482951. View Source
